4-{3-[(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-1-adamantyl}-3,5-dimethylisoxazole
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Overview
Description
4-{3-[(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-1-adamantyl}-3,5-dimethylisoxazole is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-1-adamantyl}-3,5-dimethylisoxazole involves multiple steps, starting with the preparation of the core heterocyclic structures. The key steps include:
Formation of the Thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold: This is typically achieved through cyclization reactions involving thieno and triazolo precursors under acidic or basic conditions.
Attachment of the Adamantyl Group: The adamantyl group is introduced via alkylation reactions using adamantyl halides.
Formation of the Isoxazole Ring: The isoxazole ring is synthesized through cycloaddition reactions involving nitrile oxides and alkenes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-1-adamantyl}-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
4-{3-[(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-1-adamantyl}-3,5-dimethylisoxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular pathways.
Medicine: Explored as a potential therapeutic agent for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{3-[(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-1-adamantyl}-3,5-dimethylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), thereby affecting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with similar heterocyclic structures and biological activities.
Uniqueness
4-{3-[(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-1-adamantyl}-3,5-dimethylisoxazole is unique due to its combination of multiple heterocyclic rings and the presence of the adamantyl group, which may enhance its stability and biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H29N5OS |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
4-[3-[(11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methyl]-1-adamantyl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C25H29N5OS/c1-13-16(4)32-23-20(13)22-27-19(28-30(22)12-26-23)10-24-6-17-5-18(7-24)9-25(8-17,11-24)21-14(2)29-31-15(21)3/h12,17-18H,5-11H2,1-4H3 |
InChI Key |
ZGEUKQJBADTMCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)CC45CC6CC(C4)CC(C6)(C5)C7=C(ON=C7C)C)C |
Origin of Product |
United States |
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